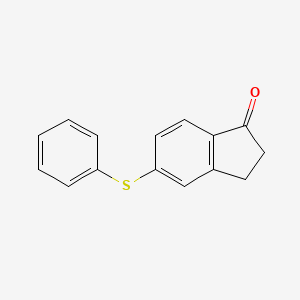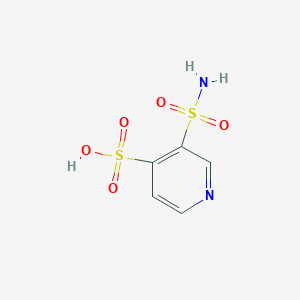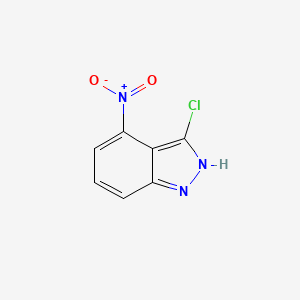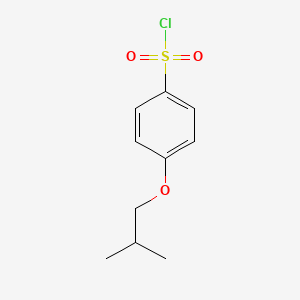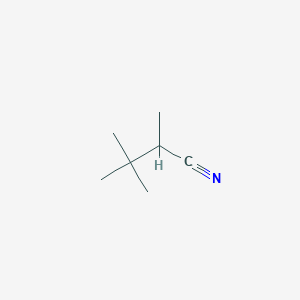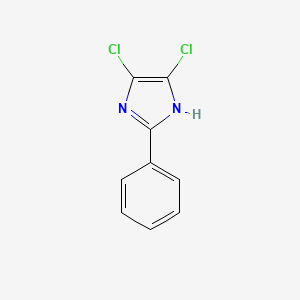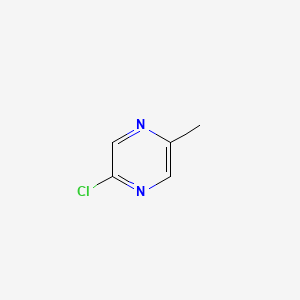
2-Methoxybutanoic acid
Vue d'ensemble
Description
2-Methoxybutanoic acid, also known as 2-Methoxybutyric acid, is a chemical compound with the molecular formula C5H10O3 . It has a molecular weight of 118.13 . The compound is typically in liquid form .
Molecular Structure Analysis
The this compound molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 214.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 89.6±13.3 °C . The compound has a refractive index of 1.420 and a molar refractivity of 28.5±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
2-Methoxybutanoic acid and related compounds have been investigated for their antibacterial and antimicrobial properties. For instance, methoxinine (nn-2-amino-4-methoxybutanoic acid) showed growth-inhibitory effects on bacteria like Escherichia coli and Staphylococcus aureus, and synergistic bacteriostatic effects in combination with sulfonamides (Shaffer & Critchfield, 1948). Additionally, 2-methoxylated fatty acids derived from marine sponges displayed inhibition of Mycobacterium tuberculosis, suggesting a potential defense mechanism in marine environments (Carballeira et al., 2004).
Chemical Synthesis and Analytical Applications
This compound has applications in chemical synthesis and analytical studies. The synthesis of this compound and its derivatives is of interest in various chemical reactions and processes. For example, research on the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in pharmaceuticals, shows the relevance of this compound in drug synthesis (Andrushko et al., 2008). Additionally, the determination of methoxy groups in soils using gas-liquid chromatography, where this compound can serve as a reference or model compound, highlights its analytical applications (Magalhães & Chalk, 1986).
Biochemical Research and Metabolic Studies
This compound is also relevant in biochemical and metabolic research. For instance, studies on the metabolism of fungi and the synthesis of specific amino acids involve derivatives of this compound. This includes the investigation of compounds like globoscinic acid, derived from fungi, which are structurally related to this compound (Adeboya et al., 1995).
Environmental and Industrial Applications
In environmental and industrial contexts, this compound and its derivatives find usage in processes like solvent extraction and catalysis. For example, the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in organic solvent/alkaline solutions, where 4-methoxyphenylacetic acid (a compound related to this compound) is used, demonstrates its utility in industrial chemical processes (Wu & Lee, 2001). Additionally, methods for the synthesis of this compound derivatives, like 2-oxo-4-phenylbutanoic acid, show the compound's significance in chemical engineering and process optimization (Ahmad et al., 2011).
Safety and Hazards
2-Methoxybutanoic acid may cause skin irritation and serious eye damage . It may also cause respiratory irritation . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, the victim should drink water (two glasses at most) and consult a doctor if feeling unwell .
Propriétés
IUPAC Name |
2-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSTYPOYHNVKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507119 | |
| Record name | 2-Methoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56674-69-2 | |
| Record name | 2-Methoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 2-methoxybutanoic acid moiety in globoscinic acid and globoscin?
A1: The research article primarily focuses on the isolation and structural elucidation of globoscinic acid and globoscin from Xylaria globosa and Xylaria obovata []. While it describes these compounds as a "labile acid-lactone system," the specific contribution of the this compound moiety to the biological activity or chemical properties is not directly investigated in this study. Further research is needed to understand the specific role of this structural feature within the broader context of globoscinic acid and globoscin's biological functions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




